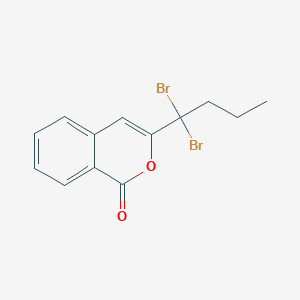

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one

CAS No.: 653597-75-2

Cat. No.: VC16791770

Molecular Formula: C13H12Br2O2

Molecular Weight: 360.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653597-75-2 |

|---|---|

| Molecular Formula | C13H12Br2O2 |

| Molecular Weight | 360.04 g/mol |

| IUPAC Name | 3-(1,1-dibromobutyl)isochromen-1-one |

| Standard InChI | InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |

| Standard InChI Key | QIJMJBZCGWRVCT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a benzopyran ring system, a heterocyclic scaffold common in natural and synthetic bioactive molecules, with a 1,1-dibromobutyl substituent at the 3-position. The benzopyran nucleus consists of a fused benzene and pyran ring, while the dibromobutyl group introduces two bromine atoms at the terminal carbon of a butyl chain, creating a sterically hindered and electrophilic center .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 360.04 g/mol

-

IUPAC Name: 3-(1,1-dibromobutyl)isochromen-1-one

The presence of bromine atoms significantly increases molecular weight and influences reactivity, particularly in nucleophilic substitution and elimination reactions .

Synthesis and Production

Bromination Strategies

The dibromobutyl group is introduced via bromination of alkenes or alkynes. A plausible route involves reacting 3-butyl-1H-2-benzopyran-1-one with brominating agents like or (-bromosuccinimide). For example, radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions could achieve selective dibromination at the butyl chain’s terminal position .

Optimization Considerations

-

Catalysts: Lewis acids (e.g., ) may enhance electrophilic bromination.

-

Temperature: Controlled heating (40–60°C) prevents decomposition of the benzopyran ring.

-

Yield: Reported yields for analogous dibrominations range from 60–80% .

Industrial-Scale Production

Large-scale synthesis requires cost-effective bromine sources and waste management protocols. Continuous-flow reactors could improve efficiency and safety by minimizing bromine exposure .

Chemical Reactivity and Applications

Nucleophilic Substitution

The dibromobutyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

This reactivity is exploitable in synthesizing thioethers or amine derivatives for drug discovery .

Elimination Reactions

Base-induced dehydrobromination can generate alkenes:

Such transformations are valuable in constructing conjugated systems for materials science .

Biological Activity

Preliminary studies suggest antimicrobial potential, likely due to bromine’s electronegativity disrupting microbial membranes . Further pharmacological profiling is needed to validate these effects.

Comparative Analysis

Analogous Compounds

-

1,2-Dibromo-3-chloropropane: Less steric hindrance but higher environmental persistence.

-

3,4-Dihydroisocoumarin Derivatives: Lacking bromine, these exhibit lower reactivity but are prevalent in natural products .

The unique combination of a benzopyran core and dibromobutyl substitution in 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one distinguishes it as a versatile intermediate for synthetic and applied chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume